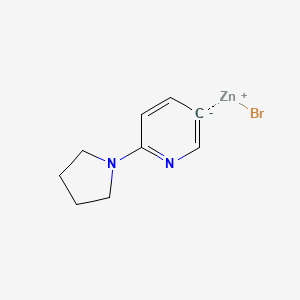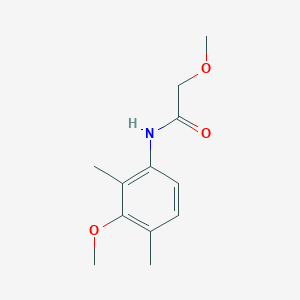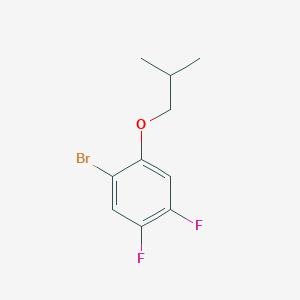
(2-i-Butyloxynaphthalen-1-yl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-i-Butyloxynaphthalen-1-yl)Zinc bromide is an organozinc compound that has garnered interest in organic synthesis due to its unique reactivity and potential applications in various fields. This compound features a naphthalene ring substituted with an isobutoxy group and a zinc bromide moiety, making it a valuable reagent in cross-coupling reactions and other synthetic transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-i-Butyloxynaphthalen-1-yl)Zinc bromide typically involves the reaction of 2-i-Butyloxynaphthalene with a zinc bromide source. One common method is the reaction of 2-i-Butyloxynaphthalene with zinc dust and bromine in an appropriate solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the product .
化学反応の分析
Types of Reactions
(2-i-Butyloxynaphthalen-1-yl)Zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound can also participate in oxidative addition and transmetalation processes, which are essential steps in many catalytic cycles .
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, boronic acids, and various ligands. Typical reaction conditions involve the use of an inert atmosphere, moderate temperatures, and solvents like THF or dimethylformamide (DMF) .
Major Products
The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
(2-i-Butyloxynaphthalen-1-yl)Zinc bromide has found applications in several scientific research areas:
作用機序
The mechanism by which (2-i-Butyloxynaphthalen-1-yl)Zinc bromide exerts its effects involves several key steps:
Oxidative Addition: The compound undergoes oxidative addition with a palladium catalyst, forming a palladium-zinc intermediate.
Transmetalation: The intermediate then undergoes transmetalation with a boronic acid, transferring the organic group from zinc to palladium.
Reductive Elimination: Finally, reductive elimination occurs, releasing the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
(2-n-Butyloxynaphthalen-1-yl)Zinc bromide: Similar in structure but with a normal butoxy group instead of an isobutoxy group.
(2-ethoxynaphthalen-1-yl)Zinc bromide: Features an ethoxy group instead of an isobutoxy group.
(2-methoxynaphthalen-1-yl)Zinc bromide: Contains a methoxy group instead of an isobutoxy group.
Uniqueness
The uniqueness of (2-i-Butyloxynaphthalen-1-yl)Zinc bromide lies in its specific substitution pattern, which can influence its reactivity and selectivity in synthetic applications. The isobutoxy group may provide steric hindrance that can affect the outcome of reactions, making it a valuable tool for chemists seeking to achieve specific transformations .
特性
分子式 |
C14H15BrOZn |
|---|---|
分子量 |
344.6 g/mol |
IUPAC名 |
bromozinc(1+);2-(2-methylpropoxy)-1H-naphthalen-1-ide |
InChI |
InChI=1S/C14H15O.BrH.Zn/c1-11(2)10-15-14-8-7-12-5-3-4-6-13(12)9-14;;/h3-8,11H,10H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
GQMNMEPQHUWFCN-UHFFFAOYSA-M |
正規SMILES |
CC(C)COC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


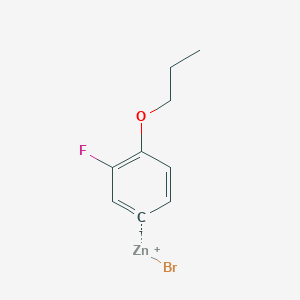


![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
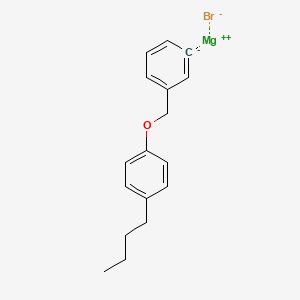
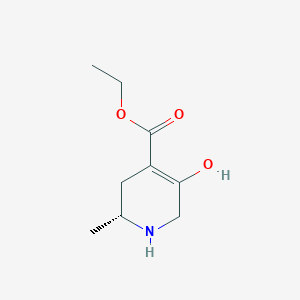
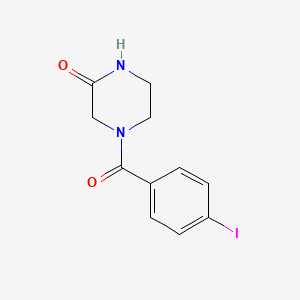
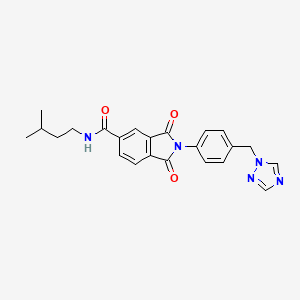
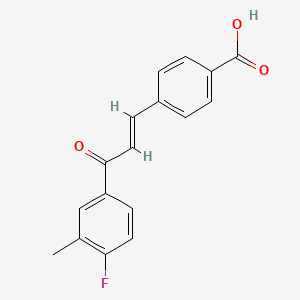
![2-methoxy-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14896010.png)
![Tetrabutylammonium (2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14896011.png)
